Cas no 59619-78-2 (methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate)
![methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate structure](https://it.kuujia.com/scimg/cas/59619-78-2x500.png)
59619-78-2 structure
Nome del prodotto:methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate
methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate
- (Z)-7-[(1R)-3α,5α-Dihydroxy-2β-[(E)-2-(2-phenoxymethyl-1,3-dioxolan-2-yl)ethenyl]cyclopentan-1α-yl]-5-heptenoic acid methyl ester
- methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate
- 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)ethenyl)cyclopentyl)-, methyl ester, (1R-(1-alpha(Z),2-beta(E),3-alpha,5-alpha))-
- BRN 1275245
- 59619-78-2
- 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
- ZK 56440
- C 59
-
- Inchi: InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1
- Chiave InChI: HABBPJCMMSFYJB-LJJGBDBMSA-N
- Sorrisi: COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O
Proprietà calcolate
- Massa esatta: 446.23052
- Massa monoisotopica: 446.230453
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 32
- Conta legami ruotabili: 12
- Complessità: 620
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 94.4
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.244
- Punto di ebollizione: 560.6°C at 760 mmHg
- Punto di infiammabilità: 182.4°C
- Indice di rifrazione: 1.607
- PSA: 94.45
methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate Letteratura correlata
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
59619-78-2 (methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate) Prodotti correlati
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
